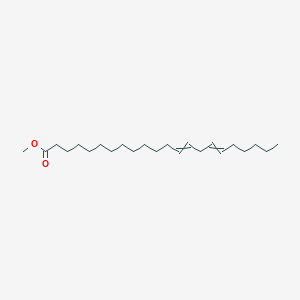
Docosadienoic Acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Docosadienoic Acid methyl ester is an esterified version of docosadienoic acid, a natural omega-6 polyunsaturated fatty acid. This compound is known for its biological activities and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Docosadienoic Acid methyl ester can be synthesized through the esterification of docosadienoic acid with methanol. This reaction typically involves the use of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound involves the extraction of docosadienoic acid from natural sources such as plant or animal oils. The extracted fatty acid is then subjected to esterification with methanol in the presence of an acid catalyst. The reaction mixture is then purified to obtain the desired ester .
Chemical Reactions Analysis
Types of Reactions
Docosadienoic Acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides and other oxidation products.
Reduction: It can be reduced to form saturated esters.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic reagents such as amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Peroxides and hydroperoxides.
Reduction: Saturated esters.
Substitution: Amino esters and alkoxy esters.
Scientific Research Applications
Docosadienoic Acid methyl ester has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cellular signaling and metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the production of bio-based materials and as a component in cosmetic formulations
Mechanism of Action
Docosadienoic Acid methyl ester exerts its effects by acting as an agonist of free fatty acid receptor 4 (also known as GPR120). This receptor is involved in various cellular signaling pathways, including the inhibition of ghrelin secretion by gastric cells. The activation of this receptor leads to anti-inflammatory and metabolic effects .
Comparison with Similar Compounds
Similar Compounds
- Docosahexaenoic Acid methyl ester
- Eicosapentaenoic Acid methyl ester
- Linoleic Acid methyl ester
Uniqueness
Docosadienoic Acid methyl ester is unique due to its specific double bond positions at the 13th and 16th carbon atoms, which confer distinct biological activities compared to other similar compounds. Its ability to strongly inhibit ghrelin secretion and activate free fatty acid receptor 4 sets it apart from other omega-6 fatty acid esters .
Properties
Molecular Formula |
C23H42O2 |
|---|---|
Molecular Weight |
350.6 g/mol |
IUPAC Name |
methyl docosa-13,16-dienoate |
InChI |
InChI=1S/C23H42O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h7-8,10-11H,3-6,9,12-22H2,1-2H3 |
InChI Key |
UPIRHFZFPVEDCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


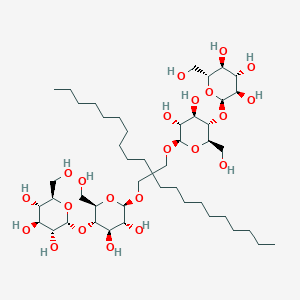
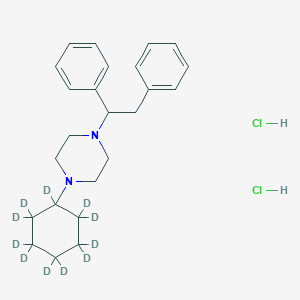
![2-[(4-Oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-2-pyridinyl)acetamide](/img/structure/B10769531.png)
![N-[(4R,6R)-2-[(2R,5R,6S)-5-acetamido-6-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B10769535.png)
![N'-[(2-hydroxynaphthalen-1-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B10769543.png)
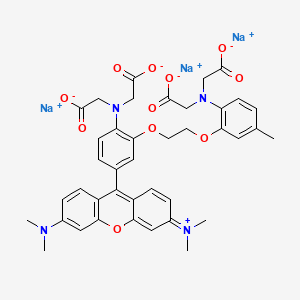


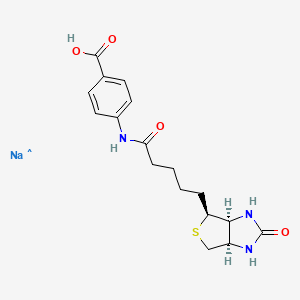
![[(7E,11E,23Z)-23-hydroxy-3,4,6,8,12,14,20,22-octamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-17-yl] acetate](/img/structure/B10769580.png)
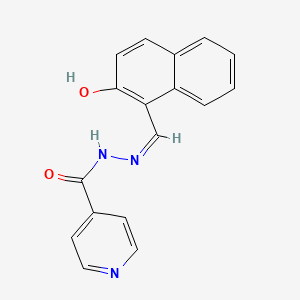
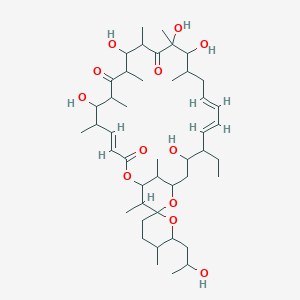
![methyl N-[(2R,3R,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2R,4R,5S,6S)-4-[(2S,6S)-4-[(2S,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate](/img/structure/B10769587.png)

